[(5-Chloro-1,3-benzoxazol-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
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Overview
Description
(5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile is a compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile, a common synthetic route involves the reaction of 2-aminophenol with a chlorinated aldehyde under solvent-free conditions using a pent-ethylene diammonium pentachloro bismuth catalyst .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the yield and efficiency of the reactions . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
(5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their antibacterial and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile include other benzoxazole derivatives, such as:
- 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole
- 5-(3-Chlorophenyl)-4-hydroxymethyloxazole
- 2-Chloro-3-ethylbenzo[d]oxazol-3-ium tetrafluoroborate
Uniqueness
What sets (5-Chloro-1,3-benzoxazol-2-yl)methylpropanedinitrile apart from these similar compounds is its unique combination of a benzoxazole core with a trifluoropropyl group.
Properties
CAS No. |
915124-74-2 |
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Molecular Formula |
C14H9ClF3N3O |
Molecular Weight |
327.69 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C14H9ClF3N3O/c15-9-1-2-11-10(5-9)21-12(22-11)6-13(7-19,8-20)3-4-14(16,17)18/h1-2,5H,3-4,6H2 |
InChI Key |
ASXBPKDIXRYLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
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